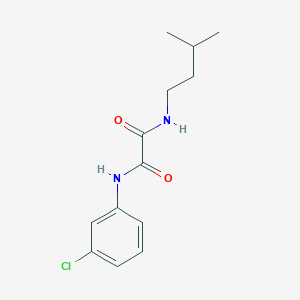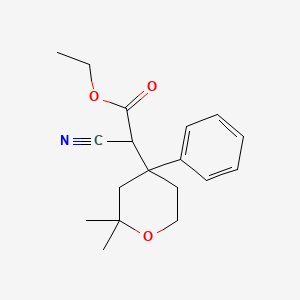
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide, also known as ACR16, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential in treating a range of conditions, including pain, anxiety, and inflammation.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide involves inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain, anxiety, and inflammation, among other functions. By inhibiting FAAH, N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation, as well as an improvement in mood.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including the inhibition of FAAH, the increase in endocannabinoid levels, and the reduction in pain and inflammation. N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate endocannabinoid signaling in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide in lab experiments is that it is a highly selective FAAH inhibitor, which means that it specifically targets this enzyme and does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential for treating pain, anxiety, and other conditions. Another area of interest is the investigation of the long-term effects of FAAH inhibition on endocannabinoid signaling in the body, as well as the potential for tolerance to develop over time. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of FAAH inhibitors in humans, particularly in the context of chronic pain and other conditions.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide involves a multi-step process that includes the reaction of 3-chloroaniline with 3-methylbutan-1-amine to form the intermediate product, which is then reacted with ethyl chloroformate to produce the final product. The synthesis of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been optimized to produce high yields and purity, and it has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic effects. One of the primary applications of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide is in the treatment of pain, as it has been shown to be effective in reducing pain in preclinical models of neuropathic and inflammatory pain. N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has also been investigated for its potential in treating anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in preclinical models.
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)6-7-15-12(17)13(18)16-11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNAXQBTKQXHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)


![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)